N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide
Description
N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 4-hydroxy-3,5-dimethylphenylamine moiety.
The compound’s design aligns with pharmacophores targeting tubulin polymerization (common in anticancer agents) or acetylcholinesterase inhibition (for cognitive enhancement) . Its hydroxyl and methyl groups may enhance solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-6-13(7-11(2)16(10)20)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLIGRESZLRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-hydroxy-3,5-dimethylphenylamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.
Scientific Research Applications
N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in the substituents on the benzamide’s aromatic ring or the amine side chain. These modifications influence melting points, solubility, and spectral properties:
Notes:
- Melting Points : Bulky substituents (e.g., bromo, chloro) increase melting points due to enhanced crystal packing, as seen in chlorophenyl derivatives (209–211°C) . Hydroxyl groups may lower melting points by introducing hydrogen bonding that disrupts symmetry .
- Spectral Data : IR spectra consistently show NH (3200–3300 cm⁻¹) and C=O (1638–1667 cm⁻¹) stretches. NMR chemical shifts vary with substituents; for example, furan-linked analogs exhibit δ 6.61–7.81 ppm for olefinic and aromatic protons .
Anticancer Activity
- Combretastatin Analogs : Derivatives with trimethoxyphenyl groups (e.g., N-furan-2-yl-3,4,5-TMB) exhibit cytotoxic activity by inhibiting tubulin polymerization, akin to combretastatin A-4 . The hydroxyl group in the target compound may enhance water solubility, improving bioavailability .
- Cytotoxicity : Chlorophenyl and tolyl derivatives (e.g., 4a–d) show IC₅₀ values in the µM range against MCF-7 breast cancer cells, with potency linked to electron-withdrawing substituents (e.g., Cl, Br) .
Cognitive Enhancement
- N-(4-hydroxyphenyl)-3,4,5-TMB : Demonstrated memory-enhancing effects in murine models, likely via acetylcholinesterase inhibition or amyloid-β modulation . The 3,5-dimethyl substitution in the target compound may reduce metabolic degradation, extending half-life.
Biological Activity
N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a hydroxyl group and multiple methoxy groups attached to a benzamide structure. The synthesis typically involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with 3,4,5-trimethoxyaniline using coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 2 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound also exhibits antioxidant properties , which are crucial for combating oxidative stress in biological systems. Its mechanism is believed to involve the scavenging of free radicals and inhibition of lipid peroxidation. Studies have shown that it significantly reduces reactive oxygen species (ROS) levels in vitro .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is linked to memory enhancement. In studies involving derivatives of this compound, IC50 values ranged from 4.0 to 16.5 µM for AChE inhibition .
- Receptor Modulation : It may modulate receptor activity involved in neurotransmission and cellular signaling pathways.
Case Studies and Research Findings
- Memory Enhancement Studies : A study evaluated various derivatives of this compound for their memory-enhancing effects. Compound 10a showed a significant retention percentage compared to standard drugs like piracetam .
- Anticancer Activity : Research has indicated potential anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity against Caco-2 cells (39.8% viability reduction) in comparison to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
